1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

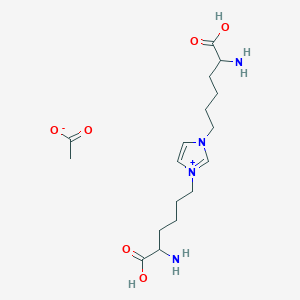

“1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate” is a chemical compound with the formula C17H30N4O6 . It is also known as GOLD, an imidazolium cross-link . This compound is a product of the Maillard reaction, a form of non-enzymatic browning .

Synthesis Analysis

The synthesis of this compound involves the Maillard reaction, which proceeds in vivo . The reaction pathways are directly linked to N (epsilon)-carboxymethyllysine via glyoxal-imine structures . Glyoxal and glycolaldehyde are immediate precursors .

Molecular Structure Analysis

The molecular formula of “1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate” is C17H30N4O6 . Its average mass is 386.44 Da .

Chemical Reactions Analysis

GOLA, the amide cross-link, and 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD), the imidazolium cross-link, share a common intermediate . The ratio of GOLA to GOLD is greater when glyoxal levels are low at constant lysine concentrations . GOLA and GALA formation from the Amadori product of glucose and lysine depends directly upon oxidation .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Techniques : This compound, along with similar imidazolium salts, has been synthesized through various methods for research purposes. For instance, Linetsky and Shipova (2007) synthesized two Lys–Lys crosslinks, including 1,3-bis-(5-amino-5-carboxypentyl)-1H-imidazolium (GOLD), using a specific reaction process (Linetsky & Shipova, 2007).

Structural Analysis and Applications : Uluçam and Turkyilmaz (2018) carried out detailed structural analysis of similar imidazolium salts, employing techniques like nuclear magnetic resonance, vibrational spectra, and mass spectra. This research contributes to understanding the molecular configurations of these compounds, which is vital for their application in various fields (Uluçam & Turkyilmaz, 2018).

Biological and Chemical Applications

Biological Activities : The same study by Uluçam and Turkyilmaz (2018) also investigated the biological activities of imidazolium salts on selected bacteria and cancer cell lines, indicating potential applications in biomedicine and pharmacology (Uluçam & Turkyilmaz, 2018).

Chemical Properties and Reactions : Schwarzenbolz, Förster, and Henle (2017) explored the influence of high hydrostatic pressure on reactions involving glyoxal with lysine residues, studying end-products like 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD). This research contributes to understanding the chemical properties and potential industrial applications of these compounds (Schwarzenbolz, Förster, & Henle, 2017).

作用機序

特性

IUPAC Name |

2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O4.C2H4O2/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23;1-2(3)4/h9-13H,1-8,16-17H2,(H-,20,21,22,23);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAASWRLNJQPTKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)

![Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1377973.png)

![Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B1377974.png)

![[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester](/img/structure/B1377977.png)